molecular formula C18H28O4 B14354726 10-(3,4-Dimethoxyphenyl)decanoic acid CAS No. 90429-10-0

10-(3,4-Dimethoxyphenyl)decanoic acid

Katalognummer: B14354726
CAS-Nummer: 90429-10-0
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: WGHUDTRIKGGHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(3,4-Dimethoxyphenyl)decanoic acid is an organic compound characterized by a decanoic acid chain attached to a 3,4-dimethoxyphenyl group. This compound is notable for its unique structure, which combines the properties of both the decanoic acid and the dimethoxyphenyl moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-(3,4-dimethoxyphenyl)decanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 10-(3,4-Dimethoxyphenyl)decanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

10-(3,4-Dimethoxyphenyl)decanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 10-(3,4-dimethoxyphenyl)decanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

  • 3,4-Dimethoxyphenylacetic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 10-Hydroxydecanoic acid

Comparison: 10-(3,4-Dimethoxyphenyl)decanoic acid is unique due to its longer decanoic acid chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This structural difference can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

90429-10-0

Molekularformel

C18H28O4

Molekulargewicht

308.4 g/mol

IUPAC-Name

10-(3,4-dimethoxyphenyl)decanoic acid

InChI

InChI=1S/C18H28O4/c1-21-16-13-12-15(14-17(16)22-2)10-8-6-4-3-5-7-9-11-18(19)20/h12-14H,3-11H2,1-2H3,(H,19,20)

InChI-Schlüssel

WGHUDTRIKGGHLY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCCCCCCCCC(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.